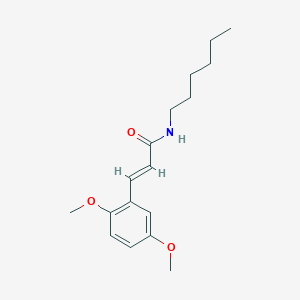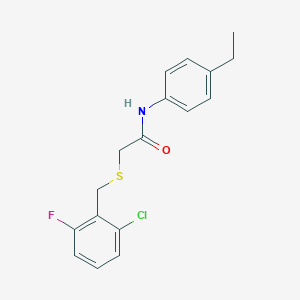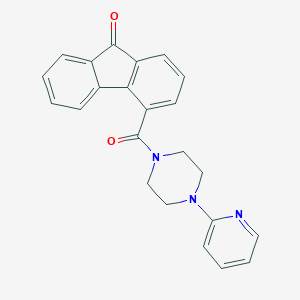
(E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethoxyphenyl)-N-hexylacrylamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an acrylamide moiety with a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with hexylamine and acryloyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general steps are as follows:
Formation of the Schiff Base: 2,5-Dimethoxybenzaldehyde reacts with hexylamine to form a Schiff base.
Acryloylation: The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the desired acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-N-hexylacrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-N-hexylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of protein function. The hexyl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- 3-(2,5-Dimethoxyphenyl)propanoic acid
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
3-(2,5-Dimethoxyphenyl)-N-hexylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexyl chain differentiates it from other dimethoxyphenyl derivatives, potentially enhancing its lipophilicity and membrane permeability, which can be advantageous in biological applications.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-8-14-13-15(20-2)9-10-16(14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-8+ |
InChI Key |
TXYXHWQEUHJHTB-DHZHZOJOSA-N |
SMILES |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Isomeric SMILES |
CCCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
Canonical SMILES |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B254835.png)
![isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254836.png)
![isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254837.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B254842.png)
![2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B254844.png)
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)

![3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254850.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)



![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
